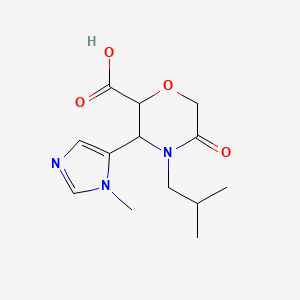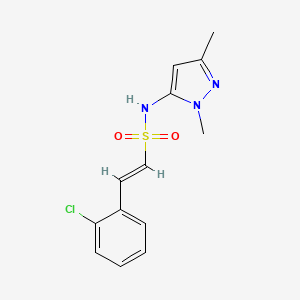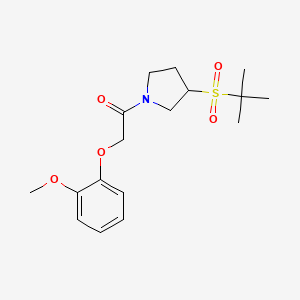![molecular formula C7H8F2O B2470582 7,7-Difluorobicyclo[4.1.0]heptan-3-one CAS No. 1393559-66-4](/img/structure/B2470582.png)
7,7-Difluorobicyclo[4.1.0]heptan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7-Difluorobicyclo[410]heptan-3-one is a bicyclic compound with the molecular formula C7H8F2O It is characterized by the presence of two fluorine atoms attached to the bicyclo[410]heptane ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Difluorobicyclo[4.1.0]heptan-3-one typically involves the fluorination of bicyclo[4.1.0]heptan-3-one. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient fluorinating agents, and ensuring high purity and yield of the final product.
化学反応の分析
Types of Reactions: 7,7-Difluorobicyclo[4.1.0]heptan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
7,7-Difluorobicyclo[4.1.0]heptan-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of novel materials with unique properties due to the presence of fluorine atoms.
作用機序
The mechanism of action of 7,7-Difluorobicyclo[4.1.0]heptan-3-one involves its interaction with various molecular targets. The fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The bicyclic structure provides rigidity, which can affect the compound’s overall conformation and interaction with biological molecules. Specific pathways and targets would depend on the context of its application, such as enzyme inhibition or receptor modulation.
類似化合物との比較
7,7-Dichlorobicyclo[4.1.0]heptan-3-one: Similar structure but with chlorine atoms instead of fluorine.
7,7-Dibromobicyclo[4.1.0]heptan-3-one: Contains bromine atoms in place of fluorine.
Bicyclo[4.1.0]heptan-3-one: The parent compound without halogen substitution.
Uniqueness: 7,7-Difluorobicyclo[4.1.0]heptan-3-one is unique due to the presence of fluorine atoms, which impart distinct electronic and steric effects. Fluorine atoms can enhance the compound’s stability, lipophilicity, and bioavailability, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
7,7-difluorobicyclo[4.1.0]heptan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O/c8-7(9)5-2-1-4(10)3-6(5)7/h5-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWRHRFFXAVSBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC2C1C2(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 3-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2470499.png)

![N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-hydroxypyridine-3-carboxamide](/img/structure/B2470505.png)
![4-methoxy-N-{[4-(2-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2470507.png)




![4-[2-(2,4-Dichlorophenoxy)acetyl]-3-methylpiperazin-2-one](/img/structure/B2470517.png)
![(E)-2-cyano-N-(2-fluorophenyl)-3-[4-(3-methylbutoxy)phenyl]prop-2-enamide](/img/structure/B2470518.png)

![5-ethyl-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2470520.png)
![2-Hydroxy-N-methoxy-N-methyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B2470521.png)

